molecular formula C18H20N4O4S B10997307 3-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide

3-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B10997307
M. Wt: 388.4 g/mol
InChI Key: XPMXLCNTJLQADX-UHFFFAOYSA-N
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Description

3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a thiazole ring, and a methoxyphenethyl group

Preparation Methods

The synthesis of 3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinyl ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.

    Introduction of the methoxyphenethyl group: This step involves the alkylation of the imidazolidinyl ring with 2-methoxyphenethyl bromide in the presence of a base.

    Formation of the thiazole ring: This can be done by reacting a thioamide with an α-haloketone under basic conditions.

    Coupling of the thiazole and imidazolidinyl intermediates: This final step involves the formation of an amide bond between the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.

    Reduction: The carbonyl groups in the imidazolidinyl ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophilic halogenating agents. Major products formed from these reactions include hydroxylated derivatives, reduced imidazolidinyl compounds, and halogenated thiazole derivatives.

Scientific Research Applications

3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Research: It is used as a probe to study the interactions of small molecules with proteins and other biomolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazolidinyl and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxyphenethyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar compounds to 3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE include:

    3-[1-(2-HYDROXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and binding properties.

    3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)BUTANAMIDE: This compound has a butanamide group instead of a propanamide group, which may affect its solubility and stability.

    3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-OXAZOL-2-YL)PROPANAMIDE: This compound has an oxazole ring instead of a thiazole ring, which may influence its electronic properties and reactivity.

The uniqueness of 3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

3-[1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C18H20N4O4S/c1-26-14-5-3-2-4-12(14)8-10-22-16(24)13(20-18(22)25)6-7-15(23)21-17-19-9-11-27-17/h2-5,9,11,13H,6-8,10H2,1H3,(H,20,25)(H,19,21,23)

InChI Key

XPMXLCNTJLQADX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCN2C(=O)C(NC2=O)CCC(=O)NC3=NC=CS3

Origin of Product

United States

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